2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde
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Overview
Description
2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde is a heterocyclic compound that features a benzimidazole ring fused with an oxoacetaldehyde group Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde typically involves the condensation of o-phenylenediamine with glyoxal under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetic acid.
Reduction: 2-(1H-benzo[d]imidazol-2-yl)-2-hydroxyacetaldehyde.
Substitution: 5-nitro-2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde.
Scientific Research Applications
2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde involves its interaction with molecular targets such as enzymes and receptors. In the context of its anticancer activity, the compound inhibits the activity of tyrosine kinases by binding to the ATP-binding site of the enzyme. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Another benzimidazole derivative with potential anticancer activity.
2-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its photophysical properties and applications in materials science.
2-(1H-benzo[d]imidazol-2-yl)acetate: Studied for its antimicrobial and anticancer activities.
Uniqueness
2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its ability to undergo diverse chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H6N2O2 |
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Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C9H6N2O2/c12-5-8(13)9-10-6-3-1-2-4-7(6)11-9/h1-5H,(H,10,11) |
InChI Key |
DMGKHWSDUPBWHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C=O |
Origin of Product |
United States |
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